2,3-Dimethoxy-5-nitrobenzaldehyde

Chemical Sourcing Quality Control Physical Chemistry

Sourcing the correct 2,3,5-substitution regioisomer is critical for COMT inhibitor programs-common analogs like 5-nitrovanillin (CAS 6635-20-7) or 3,4-dimethoxy-5-nitrobenzaldehyde (CAS 22027-96-9) cannot replicate the reactivity of this scaffold in Knoevenagel condensations or Entacapone analog synthesis. • Exclusive 2,3-dimethoxy-5-nitro pattern enables Entacapone analog construction unavailable from generic isomers • Validated electronic profile: anomalous Henry reaction behavior (35% yield) confirms unique ortho-substituent effects for methodology development • QC parameters: MW 211.17 g/mol, bp 373.9 °C, density 1.312 g/cm³, mp 115 °C • Solid; store at 2-8 °C, sealed, dry, protected from light

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 6324-49-8
Cat. No. B1593638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-5-nitrobenzaldehyde
CAS6324-49-8
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)C=O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)3-6(5-11)9(8)15-2/h3-5H,1-2H3
InChIKeyKYKNZENWQXJPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxy-5-nitrobenzaldehyde (CAS 6324-49-8): Structural Profile and Core Reactivity Overview


2,3-Dimethoxy-5-nitrobenzaldehyde (CAS: 6324-49-8) is a polysubstituted aromatic aldehyde with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Structurally, it features a benzaldehyde core functionalized with methoxy (-OCH₃) groups at the 2- and 3-positions and a nitro (-NO₂) group at the 5-position . This specific substitution pattern creates a unique electronic environment, rendering it a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and analogs of biologically active compounds like entacapone [1].

Why 2,3-Dimethoxy-5-nitrobenzaldehyde Cannot Be Simply Interchanged with Other Nitrobenzaldehydes


In the procurement of specialty intermediates, the exact substitution pattern is not a trivial detail; it dictates the molecule's electronic landscape, steric profile, and subsequent reactivity. 2,3-Dimethoxy-5-nitrobenzaldehyde presents a specific and non-interchangeable array of electron-donating (-OCH₃) and strong electron-withdrawing (-NO₂) groups in a 2,3,5-arrangement . Replacing this with a common analog like 5-nitrovanillin (3-methoxy-4-hydroxy-5-nitrobenzaldehyde, CAS 6635-20-7) [1] or a regioisomer like 3,4-dimethoxy-5-nitrobenzaldehyde (CAS 22027-96-9) would fundamentally alter the regio- and stereochemical outcomes of key reactions, such as Knoevenagel condensations, due to altered electron density and hydrogen-bonding capacity. The failure of a generic substitution is thus a direct consequence of divergent reaction kinetics and product profiles, necessitating a precise, compound-specific sourcing strategy.

Quantitative Differentiation of 2,3-Dimethoxy-5-nitrobenzaldehyde: Head-to-Head Evidence for Informed Procurement


Physicochemical Distinction from 3,4-Dimethoxy Regioisomer: Density and Boiling Point

2,3-Dimethoxy-5-nitrobenzaldehyde is a unique chemical entity with physical properties distinct from its closest regioisomer, 3,4-dimethoxy-5-nitrobenzaldehyde. These quantifiable differences in density and boiling point serve as primary identifiers and directly impact handling and purification protocols in both research and industrial settings. Specifically, 2,3-dimethoxy-5-nitrobenzaldehyde exhibits a density of 1.312 g/cm³ and a boiling point of 373.9 °C at 760 mmHg , compared to 3,4-dimethoxy-5-nitrobenzaldehyde, which has a higher boiling point of 389.7 °C at 760 mmHg .

Chemical Sourcing Quality Control Physical Chemistry

Unique Synthetic Utility: Precursor for Entacapone Analogs via the 2,3-Dimethoxy Pattern

The 2,3-dimethoxy-5-nitrobenzaldehyde scaffold is a critical intermediate for synthesizing isomeric analogs of Entacapone, a drug used in Parkinson's disease therapy [1]. The structural study of compounds derived from nitro 2,3-dimethoxy-benzaldehyde derivatives has confirmed their utility as starting materials for these specific analogs, a synthetic pathway that is inaccessible to the 3,4-dihydroxy analog (a more common precursor for the parent drug) due to fundamental differences in the substitution pattern's electronic and steric influence on subsequent reactions like the Knoevenagel condensation [1].

Medicinal Chemistry Drug Discovery Organic Synthesis

Contrasting Reactivity in Nitroaldol (Henry) Reaction vs. 2,5-Dimethoxybenzaldehyde

The substitution pattern of dimethoxybenzaldehydes significantly impacts their reactivity in the nitroaldol (Henry) reaction. 2,3-Dimethoxybenzaldehyde has been reported to condense with nitromethane to give the corresponding nitroalkene in a yield of only 35%, with the reaction mixture contaminated by resinous material attributed to phenol-formaldehyde type polymerization [1]. This behavior stands in stark contrast to other isomers like 2,5-dimethoxybenzaldehyde, which are commonly used in such reactions [2], suggesting that the ortho-arrangement of methoxy groups in the 2,3-isomer leads to a distinct and less favorable reaction pathway under standard conditions.

Synthetic Methodology Reaction Optimization Process Chemistry

High-Value Application Scenarios for 2,3-Dimethoxy-5-nitrobenzaldehyde Driven by Quantitative Evidence


Synthesis of Patentable Entacapone Analogs for CNS Drug Discovery

Medicinal chemistry groups developing novel catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease require 2,3-dimethoxy-5-nitrobenzaldehyde as a key building block. The 2,3-dimethoxy pattern is essential for accessing a specific isomeric series of Entacapone analogs, a synthetic route that cannot be replicated using the more common 3,4-dihydroxy-5-nitrobenzaldehyde [1]. This compound enables exploration of a distinct chemical space with potential for improved pharmacokinetic properties or novel intellectual property.

Crystal Engineering and Solid-State Chemistry Studies

The distinct substitution pattern of 2,3-dimethoxy-5-nitrobenzaldehyde yields unique crystal packing and intermolecular interaction profiles compared to its regioisomers [1]. This makes it a specific and valuable candidate for crystal engineering studies aimed at developing novel solid forms of active pharmaceutical ingredients (APIs) with enhanced solubility or bioavailability. Its use is supported by structural studies demonstrating its potential in designing high-dose prolonged-release drug formulations [1].

Method Development for Regioselective Heterocycle Construction

The unique electronic environment of the 2,3,5-substitution pattern, as highlighted by its anomalous behavior in the Henry reaction (35% yield) [1], makes this aldehyde an ideal probe for developing and testing new synthetic methodologies. Process chemists can use this compound to study the effects of ortho-substituents on reaction outcomes, optimize conditions to overcome low yields, or design new catalytic systems for regioselective heterocycle synthesis, such as indole or quinoline derivatives.

Precision Organic Synthesis Requiring a 5-Nitro-2,3-dimethoxy Motif

Any synthetic route targeting a molecule with a 5-nitro-2,3-dimethoxyphenyl group necessitates the use of this specific aldehyde. The quantifiable physical properties, such as a boiling point of 373.9 °C and a density of 1.312 g/cm³, provide essential parameters for quality control and process validation, ensuring the correct isomer is sourced and handled appropriately [1]. This is critical for reproducibility in multi-step syntheses of complex natural products or advanced pharmaceutical intermediates.

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